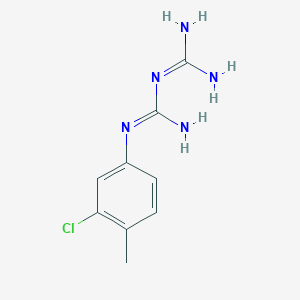

N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide, commonly known as Chlorantraniliprole, is a new insecticide that has gained popularity in recent years due to its effectiveness in controlling a wide range of pests. Chlorantraniliprole belongs to the group of anthranilic diamides, which are known for their unique mode of action that targets the ryanodine receptor in insect muscle cells.

Mecanismo De Acción

Chlorantraniliprole acts on the ryanodine receptor in insect muscle cells, causing the release of calcium ions, which disrupts muscle function and causes paralysis and death. This mode of action is unique among insecticides and has been found to be highly effective against a wide range of pests.

Biochemical and Physiological Effects:

Chlorantraniliprole has been found to have low toxicity to mammals and birds, and has a favorable environmental profile due to its low persistence in soil and water. However, like all insecticides, it can have adverse effects on non-target organisms, and careful application is necessary to minimize these effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chlorantraniliprole has several advantages for lab experiments, including its high potency and efficacy, its unique mode of action, and its compatibility with other insecticides. However, its synthesis process is complex and requires careful handling of hazardous chemicals, and its effects on non-target organisms must be carefully monitored.

Direcciones Futuras

Future research on Chlorantraniliprole could focus on several areas, including the development of new formulations that are more effective and environmentally friendly, the optimization of application methods to minimize non-target effects, and the identification of new target pests that could benefit from Chlorantraniliprole. Additionally, more research is needed to understand the long-term effects of Chlorantraniliprole on ecosystems and to develop strategies for minimizing these effects.

Métodos De Síntesis

Chlorantraniliprole is synthesized by reacting 3-chloro-4-methyl aniline with phosgene to form N-(3-chloro-4-methylphenyl)chloroformamide, which is then reacted with aminoguanidine to form Chlorantraniliprole. The synthesis process involves several steps and requires careful handling of hazardous chemicals.

Aplicaciones Científicas De Investigación

Chlorantraniliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. Its unique mode of action makes it a promising alternative to traditional insecticides, which often have limited efficacy due to the development of resistance in target pests. Chlorantraniliprole has also been tested for its compatibility with other insecticides, and has been found to enhance the efficacy of some insecticides when used in combination.

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIRNJNGOKYCIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)

![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)

![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)

![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)

![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)